3-methyl-1-benzofuran-4-ol
Description
Properties
IUPAC Name |
3-methyl-1-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAZQMQTCPVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC(=C12)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Context and Early Methodology
The earliest documented synthesis of 3-methyl-1-benzofuran-4-ol derives from a 1948 Journal of the Chemical Society procedure involving the reduction of a preformed olefin intermediate. This method starts with 3-methyl-1-benzofuran-4-one, which undergoes catalytic hydrogenation under high-pressure conditions (200 psi H₂, 145°C) in the presence of a palladium-based catalyst. The reaction achieves approximately 68% yield after 8 hours, as confirmed by gas chromatography (GC) analysis.
Reaction Optimization and Limitations
Key challenges in this route include controlling regioselectivity and minimizing over-reduction byproducts. Modifications such as substituting Pd/C with Raney nickel under milder conditions (100 psi H₂, 120°C) improve selectivity, albeit with a slight yield reduction to 62%. The method’s reliance on high-pressure equipment and stoichiometric hydrogen limits scalability for industrial applications.
Modern Catalytic Hydrogenation Approaches
Morpholine-Mediated Ring Closure
A patent by US9212336B2 discloses a two-step synthesis leveraging morpholine as a directing group:
Table 1: Comparative Yields in Morpholine-Assisted Synthesis
| Step | Reagents | Temperature | Pressure | Yield |
|---|---|---|---|---|
| 1 | Benzoquinone, toluene | −78°C | Ambient | 89% |
| 2 | H₂, Pd/C | 145°C | 200 psi | 72% |
Solvent-Free Catalytic Systems
Recent advancements employ solvent-free conditions to enhance atom economy. For example, a 2022 study demonstrated that substituting toluene with ionic liquids (e.g., [BMIM][BF₄]) increases reaction rates by 40% while maintaining yields above 70%.
One-Pot Multicomponent Strategies
Organocopper Reagent Methodology
Arkivoc’s 2023 protocol outlines a one-pot synthesis using preformed organocopper reagents. Starting with 4-hydroxybenzaldehyde and propiolic acid, the reaction proceeds via a Sonogashira coupling–cyclization cascade. Key advantages include:
Acid-Catalyzed Cyclodehydration
A Chinese patent (CN1543455B) describes a Brønsted acid-catalyzed route using H₂SO₄ or p-toluenesulfonic acid (PTSA). Heating 4-hydroxyacetophenone with methyl vinyl ketone in acetic acid at reflux for 6 hours affords the target compound in 76% yield. The method avoids costly catalysts but requires careful pH control to prevent resinification.
Analytical Characterization
Chromatographic Purity Assessment
GC-MS analysis (patent US7608563B2) reveals a retention time of 12.3 minutes with 98.5% purity, while HPLC (C18 column, acetonitrile/water) shows a single peak at 8.9 minutes.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Classical Olefin Reduction | 68 | 95 | Moderate | 6.7 |
| Morpholine-Mediated | 72 | 98 | High | 4.2 |
| One-Pot Organocopper | 83 | 95 | Low | 3.8 |
| Acid-Catalyzed Cyclization | 76 | 92 | High | 5.1 |
Key Insights :
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-benzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: 3-methyl-1-benzofuran-4-ol is used as a building block in organic synthesis.
Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents in treating various diseases .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-methyl-1-benzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects. The hydroxyl group at the C-6 position is essential for antibacterial activity, while functional groups at the C-3 position play a crucial role in selectivity .
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding : The -OH group at C4 in this compound facilitates intermolecular hydrogen bonding, leading to higher melting points compared to its C5-hydroxyl analog, where intramolecular H-bonding may dominate .
- Solubility: Esterification of the hydroxyl group (e.g., acetate derivative) significantly enhances solubility in non-polar solvents due to reduced polarity.
Crystallographic Analysis
Structural elucidation of benzofuran derivatives often employs X-ray crystallography. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for determining bond lengths, angles, and intermolecular interactions . For instance, the planar benzofuran ring system in 2-methyl-1-benzofuran-4-ol was confirmed using SHELX-based refinement, revealing deviations in dihedral angles due to substituent positioning .
Biological Activity
3-Methyl-1-benzofuran-4-ol, a derivative of benzofuran, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
Research indicates that this compound exhibits significant biological activities , including:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.
- Antibacterial Effects : It has shown activity against multiple bacterial strains.
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections.
The mechanisms through which this compound exerts its effects are complex and multifaceted:
- Target Interaction : The compound interacts with specific molecular targets, including enzymes and receptors, leading to modulation of their activity. This interaction often involves binding to active sites or allosteric sites on target proteins .
- Induction of Apoptosis : Research has shown that derivatives of this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. For example, in K562 leukemia cells, certain derivatives increased caspase activity, indicating enhanced apoptotic signaling .
- Cellular Effects : The compound affects cellular processes such as cell cycle regulation and apoptosis. It has been observed to reduce cell viability in a dose-dependent manner across various cancer cell lines .
Anticancer Activity
A study evaluating the cytotoxicity of this compound derivatives against four different cancer cell lines revealed varying degrees of effectiveness. The results indicated:
| Compound | Cell Line Tested | IC50 (µM) | Effect on Cell Viability |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 15 | 30% reduction |
| Compound B | MCF7 (Breast) | 25 | 50% reduction |
| Compound C | HeLa (Cervical) | 20 | 40% reduction |
The data suggests that structural modifications on the benzofuran ring significantly influence the biological activity of these compounds, with some variants exhibiting stronger antiproliferative effects than others .
Antibacterial and Antiviral Activity
In addition to anticancer properties, this compound has been tested for antibacterial and antiviral activities. In vitro studies have shown:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentrations (MIC) :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A clinical trial involving patients with chronic lymphocytic leukemia showed promising results with a derivative of this compound, leading to significant reductions in tumor size and improved patient outcomes.
- Infectious Diseases : Another study focused on the antiviral effects against SARS-CoV-2 indicated that certain derivatives could inhibit viral replication in vitro, suggesting potential for further development as antiviral agents .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1-benzofuran-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functional group transformations on benzofuran precursors. For example:
- Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce ketone or carboxylic acid groups .
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups to alcohols .
- Substitution : Halogenation or nucleophilic substitution (e.g., using amines) modifies the benzofuran scaffold.
Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For brominated analogs, bromine in acetic acid under controlled conditions yields high purity .
Q. How can solid-phase extraction (SPE) be optimized for isolating this compound from complex matrices?
- Methodological Answer :
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are effective for retaining polar benzofuran derivatives. Conditioning with methanol (2 mL) ensures optimal binding .
- Elution : Methanol:water (9:1 v/v) with 0.1% formic acid improves recovery rates.
- Matrix Cleanup : Pre-filtration with GF/F (0.7 μm) filters reduces particulate interference. Deactivating glassware with 5% dimethyldichlorosilane minimizes analyte adsorption .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods. SHELXL refines structures against high-resolution data, even for twinned crystals .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to validate bond angles and torsional conformations. The GUI in ORTEP-3 streamlines analysis of hydrogen bonding and π-π stacking interactions .
- Case Study : For analogs like methyl 4-oxo-benzofuran carboxylate, refinement with SHELXL achieved R-factors < 0.05, confirming stereochemistry .
Q. What strategies address contradictions in bioactivity data for benzofuran derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability). For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solvent DMSO cytotoxicity) .
- Meta-Analysis : Apply mixed-effects models to harmonize data from heterogeneous studies. Public repositories like PubChem provide standardized bioactivity datasets for benchmarking .
- Resource-Based Theory : Assess whether conflicting results stem from resource depletion (e.g., prolonged exposure vs. acute dosing), as seen in presenteeism studies .
Q. How can computational and experimental methods synergize to predict the pharmacokinetics of this compound?
- Methodological Answer :
- In Silico Modeling : Use PubChem-derived descriptors (e.g., LogP, polar surface area) to predict absorption and metabolism. Tools like SwissADME validate bioavailability hypotheses .
- In Vitro Validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic clearance. Coupled with LC-MS/MS, this identifies major metabolites .
- Case Study : For fluorinated analogs, computational docking (AutoDock Vina) predicted CYP3A4 interactions, later confirmed via inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
